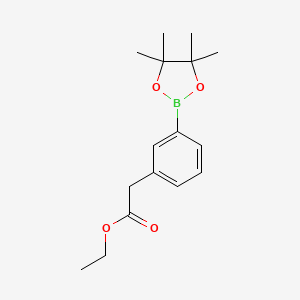

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Übersicht

Beschreibung

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a boronic ester derivative commonly used in organic synthesis. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions, particularly in the field of Suzuki-Miyaura cross-coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an appropriate phenylacetate derivative. One common method includes the use of palladium-catalyzed borylation reactions, where the boronic ester is formed through the coupling of a halogenated phenylacetate with bis(pinacolato)diboron in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form phenols.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The boronic ester can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol

Major Products

Phenols: From oxidation reactions.

Alcohols: From reduction reactions.

Biaryl compounds: From Suzuki-Miyaura cross-coupling reactions

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the development of biologically active compounds.

Medicine: Utilized in the synthesis of pharmaceutical agents.

Industry: Applied in the production of materials with specific properties, such as polymers and advanced materials

Wirkmechanismus

The mechanism of action of Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with a palladium catalyst, facilitating the transfer of the phenyl group to a halogenated partner, resulting in the formation of a new carbon-carbon bond .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

Uniqueness

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is unique due to its specific ester functional group, which provides distinct reactivity and stability compared to other boronic esters. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceutical agents .

Biologische Aktivität

Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate, also known by its CAS number 2828447-07-8, is a boron-containing compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential applications in medicinal chemistry.

Structure

The compound features a boron-containing dioxaborolane moiety attached to a phenylacetate structure. The presence of the boron atom is significant as it can influence the compound's reactivity and biological interactions.

Molecular Formula

- Molecular Formula : C₁₅H₂₂BNO₄

- Molecular Weight : 291.15 g/mol

Physical Properties

- Appearance : Typically a colorless to pale yellow liquid.

- Storage Conditions : Should be stored sealed in a dry environment at temperatures between 2-8°C.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing boron. This compound has been evaluated for its efficacy against various bacterial strains.

Study Findings

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antimicrobial activity with low MIC values against Escherichia coli strains. The introduction of the boronic acid moiety was found to enhance the antimicrobial properties compared to non-boronated analogs .

- Mechanism of Action : The antimicrobial effect is attributed to oxidative stress induced by the compound, leading to DNA damage in bacterial cells. This was evidenced by changes in plasmid topology observed in agarose gel electrophoresis .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have shown that this compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Key Results

- Cell Lines Tested : Various human cancer cell lines were used for testing.

- Results : The compound exhibited IC50 values indicating effective cytotoxicity against cancer cells without significant toxicity to normal cells .

Case Studies and Research Findings

Applications in Medicinal Chemistry

The unique properties of this compound position it as a promising candidate for further development in medicinal chemistry.

Potential Applications

- Antimicrobial Agents : Due to its potent activity against resistant bacterial strains.

- Cancer Therapeutics : Its selective cytotoxicity makes it a candidate for targeted cancer therapies.

- Drug Development : The boron-containing structure may facilitate novel drug design strategies focusing on enhancing bioavailability and specificity.

Eigenschaften

IUPAC Name |

ethyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO4/c1-6-19-14(18)11-12-8-7-9-13(10-12)17-20-15(2,3)16(4,5)21-17/h7-10H,6,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCVHKSHHLVLNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682242 | |

| Record name | Ethyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198615-70-1 | |

| Record name | Ethyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.